(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide
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Overview
Description
(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a phenylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide typically involves the condensation of a hydrazine derivative with a carbonyl compound. One common method includes the reaction of phenylhydrazine with a suitable butanamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine or amine group.
Substitution: The phenylcarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
Scientific Research Applications
(3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The phenylcarbonyl moiety may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine derivatives: Compounds like phenylhydrazine share structural similarities and may exhibit comparable reactivity.
Butanamide derivatives: These compounds have similar backbones and can undergo similar chemical reactions.
Uniqueness
What sets (3E)-3-[2-(phenylcarbonyl)hydrazinylidene]-N-(prop-2-en-1-yl)butanamide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H17N3O2/c1-3-9-15-13(18)10-11(2)16-17-14(19)12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,15,18)(H,17,19)/b16-11+ |
InChI Key |
ZGCFFSDBEWIHIT-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NCC=C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NCC=C |
Origin of Product |
United States |
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